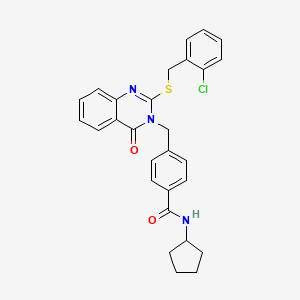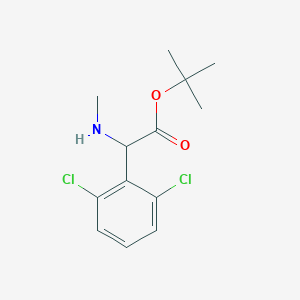
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate, also known as BDA-410, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and has shown potential as a therapeutic agent for the treatment of various neurological disorders.
作用機序
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes in the brain. By blocking NMDA receptors, Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can prevent the excessive activation of these receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has been shown to have several biochemical and physiological effects. Studies have shown that Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain, which can contribute to the pathophysiology of neurological disorders. Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has also been shown to improve synaptic plasticity and reduce neuronal damage in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its high potency and selectivity for NMDA receptors. This allows researchers to study the role of NMDA receptors in various neurological disorders and evaluate the potential therapeutic effects of NMDA receptor antagonists. However, one of the limitations of using Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate is its limited solubility in water, which can make it challenging to administer in animal models.
将来の方向性
There are several future directions for the study of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate. One potential direction is to investigate the potential therapeutic effects of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to evaluate the safety and efficacy of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in clinical trials for the treatment of Alzheimer's disease and other neurological disorders. Additionally, future studies could focus on developing more efficient synthesis methods for Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate and improving its solubility in water to facilitate its use in lab experiments.
合成法
The synthesis of Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate involves the reaction of 2,6-dichloroaniline with tert-butyl 2-bromoacetate in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with methylamine to yield Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate. This method has been reported to yield Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate in high purity and yield.
科学的研究の応用
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate can effectively block NMDA receptors, which play a crucial role in the pathophysiology of these disorders. Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)10-8(14)6-5-7-9(10)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVSPIVLXSZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC=C1Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,6-dichlorophenyl)-2-(methylamino)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)

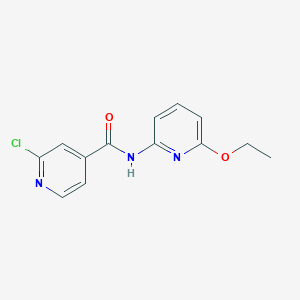

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
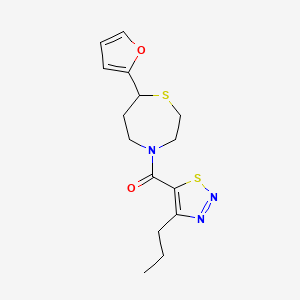
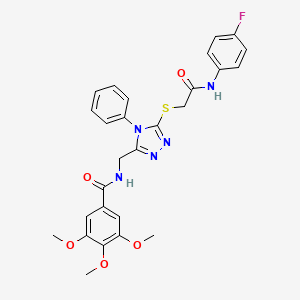

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

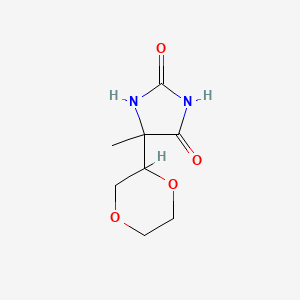
![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)
